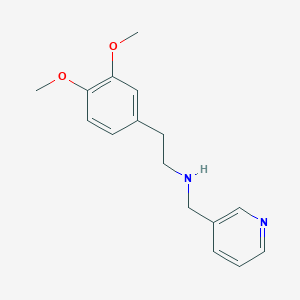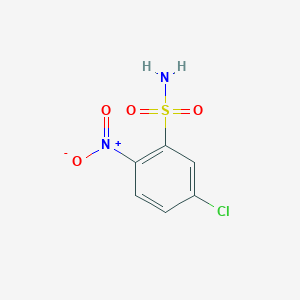
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol This compound is known for its unique structure, which includes an ethoxy group at the 6th position, a hydroxy group at the 4th position, and a carboxylic acid group at the 3rd position of the quinoline ring
Mechanism of Action
Target of Action
This compound belongs to the quinoline family, and quinoline derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors
Mode of Action
It is known that quinoline derivatives often exert their effects by binding to their target proteins and modulating their activity . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
As a member of the quinoline family, this compound may potentially influence a variety of biochemical pathways, depending on its specific targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions . For instance, it has been observed to interact with quinoline oxidoreductase, an enzyme involved in the oxidation of quinoline derivatives . This interaction can lead to the modulation of redox reactions within the cell.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound can inhibit the activity of quinoline oxidoreductase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can result in the accumulation of quinoline derivatives and subsequent changes in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that the compound is relatively stable at room temperature but can degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of metabolic enzymes and prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity without causing significant toxicity . At high doses, it can lead to adverse effects such as oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as quinoline oxidoreductase, affecting the oxidation of quinoline derivatives . This interaction can alter metabolic flux and lead to changes in metabolite levels . The compound’s effects on metabolic pathways are crucial for understanding its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid typically involves the Gould–Jacobs reaction, which is a well-known method for preparing quinoline derivatives . The reaction starts with the condensation of an aniline derivative with an ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethoxy-4-oxoquinoline-3-carboxylic acid.
Reduction: Formation of 6-ethoxy-4-hydroxyquinoline-3-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the ethoxy group at the 6th position.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Contains a bromine atom instead of an ethoxy group at the 6th position.
8-Hydroxyquinoline: Lacks the carboxylic acid group at the 3rd position.
Uniqueness
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of the ethoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to other quinoline derivatives.
Properties
IUPAC Name |
6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMATZBTAXOKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349456 | |
| Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51726-50-2, 303121-10-0 | |
| Record name | 6-Ethoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51726-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)
![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)



![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)
